1-(tert-Butoxycarbonyl)-5,6-dimethoxyindoline-2-carboxylic acid
Description
1-(tert-Butoxycarbonyl)-5,6-dimethoxyindoline-2-carboxylic acid is a heterocyclic compound featuring an indoline core (a dihydroindole structure) with a tert-butoxycarbonyl (Boc) protective group at the nitrogen atom (position 1), a carboxylic acid moiety at position 2, and methoxy substituents at positions 5 and 5. The tert-Boc group is widely employed in organic synthesis to protect amines during multi-step reactions, enabling selective deprotection under acidic conditions . The carboxylic acid at position 2 provides a reactive site for further derivatization, such as amide bond formation or esterification, making this compound a versatile intermediate in medicinal chemistry and drug development.
Properties
IUPAC Name |
5,6-dimethoxy-1-[(2-methylpropan-2-yl)oxycarbonyl]-2,3-dihydroindole-2-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21NO6/c1-16(2,3)23-15(20)17-10-8-13(22-5)12(21-4)7-9(10)6-11(17)14(18)19/h7-8,11H,6H2,1-5H3,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJGVYAHILLZQPV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1C(CC2=CC(=C(C=C21)OC)OC)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21NO6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-(tert-Butoxycarbonyl)-5,6-dimethoxyindoline-2-carboxylic acid typically involves multiple steps, starting from commercially available precursors. The general synthetic route includes:
Formation of the Indoline Core: This can be achieved through various methods, including Fischer indole synthesis or palladium-catalyzed cyclization reactions.
Introduction of Methoxy Groups: The methoxy groups are usually introduced via methylation reactions using reagents like dimethyl sulfate or methyl iodide.
Industrial production methods often utilize flow microreactor systems to enhance efficiency and sustainability .
Chemical Reactions Analysis
1-(tert-Butoxycarbonyl)-5,6-dimethoxyindoline-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The indoline core can be oxidized to indole using oxidizing agents like DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone).
Reduction: Reduction of the carboxylic acid group to an alcohol can be achieved using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The Boc group can be removed under acidic conditions (e.g., trifluoroacetic acid) to yield the free amine.
Common reagents and conditions used in these reactions include strong acids for deprotection, oxidizing agents for oxidation, and reducing agents for reduction. Major products formed from these reactions include indole derivatives, alcohols, and free amines.
Scientific Research Applications
Structure and Composition
The molecular formula of 1-(tert-Butoxycarbonyl)-5,6-dimethoxyindoline-2-carboxylic acid is with a molecular weight of approximately 273.27 g/mol. The compound features an indoline structure with tert-butoxycarbonyl (Boc) and methoxy substituents, which enhance its reactivity and solubility.
Pharmaceutical Development
This compound serves as an essential intermediate in the synthesis of various pharmaceutical agents. Its derivatives have been explored for their potential as anticancer drugs due to their ability to inhibit tumor growth and induce apoptosis in cancer cells.
Case Study: Anticancer Activity
A study investigated the anticancer properties of derivatives synthesized from this compound. Results indicated that specific modifications to the indoline structure enhanced cytotoxicity against several cancer cell lines, including breast and colon cancer cells. The mechanism was linked to the activation of apoptotic pathways.
Organic Synthesis
The compound is a valuable reagent in organic synthesis, particularly in the formation of complex molecules through coupling reactions. Its Boc group allows for easy protection and deprotection strategies, facilitating multi-step synthetic pathways.
Case Study: Synthesis of Complex Molecules
Researchers utilized this compound to synthesize novel heterocyclic compounds with potential biological activity. The reactions demonstrated high yields and selectivity, showcasing its utility in synthetic chemistry.
Material Science
In material science, this compound is employed in developing advanced materials such as polymers with tailored properties for electronics and coatings. Its unique chemical structure contributes to the formation of materials with enhanced thermal stability and electrical conductivity.
Case Study: Polymer Development
A recent project focused on incorporating this compound into polymer matrices to improve their mechanical properties and thermal resistance. The resulting materials exhibited superior performance compared to conventional polymers, indicating promising applications in electronics.
Analytical Chemistry
The compound is also used in analytical methods for detecting and quantifying other substances. Its distinct spectral properties allow for effective analysis in various industries, including pharmaceuticals and environmental monitoring.
Case Study: Detection Methods
A study explored the use of this compound as a standard in chromatographic methods for analyzing drug formulations. The results showed high accuracy and precision, demonstrating its effectiveness as an analytical tool.
Mechanism of Action
The mechanism of action of 1-(tert-Butoxycarbonyl)-5,6-dimethoxyindoline-2-carboxylic acid involves its role as a protecting group in organic synthesis. The Boc group stabilizes the molecule by preventing unwanted reactions at the amine site. Upon deprotection, the free amine can participate in further chemical transformations. The molecular targets and pathways involved depend on the specific reactions and applications in which the compound is used .
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional attributes of 1-(tert-Butoxycarbonyl)-5,6-dimethoxyindoline-2-carboxylic acid can be contextualized by comparing it to analogous tert-Boc-protected indoline and heterocyclic carboxylic acids. Below is a detailed analysis:
Structural Analogues
Physicochemical and Commercial Considerations
Biological Activity
1-(tert-Butoxycarbonyl)-5,6-dimethoxyindoline-2-carboxylic acid is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the biological properties, mechanisms of action, and relevant research findings associated with this compound.
Chemical Structure and Properties
The compound can be characterized by its molecular formula and a molecular weight of 273.28 g/mol. Its structure includes a tert-butoxycarbonyl (Boc) protecting group, which is commonly used in organic synthesis to protect amines from undesired reactions. The presence of methoxy groups at positions 5 and 6 of the indoline ring enhances its lipophilicity, potentially influencing its biological activity.
Antimicrobial Properties
Research indicates that derivatives of indoline compounds exhibit significant antimicrobial effects. A study by Bavo et al. highlighted the potential of similar indoline derivatives as inhibitors against various bacterial strains, including MRSA (Methicillin-resistant Staphylococcus aureus) . The mechanism often involves interference with bacterial cell wall synthesis or function.
Anticancer Activity
Indoline derivatives have also been studied for their anticancer properties. A notable study demonstrated that certain substituted indolines could induce apoptosis in cancer cells by activating specific apoptotic pathways . The presence of methoxy groups may contribute to enhanced interactions with cellular targets, promoting cytotoxicity.
Neuroprotective Effects
There is emerging evidence that compounds with indoline structures can exhibit neuroprotective effects. Research has shown that they may modulate neurotransmitter systems, particularly cholinergic receptors, which are crucial in neurodegenerative diseases . This property could make them candidates for further development in treating conditions like Alzheimer's disease.
The biological activity of this compound appears to be mediated through several mechanisms:
- Enzyme Inhibition : Indolines can act as inhibitors of key enzymes involved in metabolic pathways, thereby disrupting cellular processes essential for pathogen survival or cancer cell proliferation.
- Receptor Modulation : The compound may interact with neurotransmitter receptors, influencing neuronal signaling pathways and providing neuroprotective benefits.
- Apoptosis Induction : By triggering apoptotic pathways, the compound can lead to programmed cell death in malignant cells.
Case Studies and Research Findings
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
